molecular formula C17H18BrNO2 B2704795 1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone CAS No. 477319-98-5

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B2704795
CAS No.: 477319-98-5
M. Wt: 348.24
InChI Key: PBPXIMBNPFLXEM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone is an organic compound that features a bromophenyl group and an ethoxyanilino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone typically involves the reaction of 4-bromoacetophenone with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, allowing the reaction to proceed to completion. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets. The bromophenyl and ethoxyanilino groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetanilide: Similar in structure but lacks the propanone backbone.

    1-(4-Bromophenyl)-2-(4-ethoxyanilino)ethanone: Similar but with a different carbon chain length.

Uniqueness

1-(4-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-ethoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPXIMBNPFLXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-98-5
Record name 1-(4-BROMOPHENYL)-3-(4-ETHOXYANILINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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